molecular formula C19H19F3N2O3 B6451881 2-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2548992-29-4

2-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No. B6451881
CAS RN: 2548992-29-4
M. Wt: 380.4 g/mol
InChI Key: ZZTIDRRCRFRDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a methoxy group and a trifluoromethyl group attached to a pyridine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridine rings, the methoxy group, and the trifluoromethyl group. The pyrrolidine ring would contribute to the three-dimensionality of the molecule due to its non-planarity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolidine and pyridine rings, as well as the methoxy and trifluoromethyl groups. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyridine ring could improve water solubility due to its basicity .

Scientific Research Applications

2-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of pharmaceuticals, including antimalarial drugs, anti-inflammatory agents, and anti-cancer agents. It has also been used as a building block for the synthesis of new materials, such as polymers and nanomaterials. In addition, it has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in peptide synthesis.

Mechanism of Action

The mechanism of action of 2-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed to act as a prodrug, meaning that it is converted into an active form in the body. This active form is thought to interact with various biological molecules, such as proteins, enzymes, and receptors, in order to produce a desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have antimalarial, anti-inflammatory, and anti-cancer activities in animal studies. In addition, it has been shown to have an effect on the immune system, as well as on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine in laboratory experiments include its relatively low cost and its ease of synthesis. It is also relatively stable, making it easy to store and use. However, there are also some limitations to its use. For example, its solubility in water is limited, making it difficult to use in aqueous solutions. In addition, it is sensitive to light and oxygen, so it must be handled carefully.

Future Directions

The potential applications of 2-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine are vast, and there are a number of potential future directions for further research. These include the development of new pharmaceuticals, materials, and catalysts, as well as the investigation of its effects on the immune system and cardiovascular system. In addition, further research is needed to understand the mechanism of action and to optimize its synthesis. Finally, further research could focus on the development of new uses for this compound, such as in the treatment of diseases or in the synthesis of new materials.

Synthesis Methods

The synthesis of 2-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine has been reported in a number of studies. The most common method involves the reaction of 2-methoxybenzoyl chloride with 3-aminopyrrolidine in the presence of triethylamine and trifluoromethanesulfonic acid. The reaction mixture is heated for several hours and then cooled to room temperature. The product is then purified by column chromatography or recrystallization.

properties

IUPAC Name

(2-methoxyphenyl)-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3/c1-26-15-6-3-2-5-14(15)18(25)24-10-9-13(11-24)12-27-17-8-4-7-16(23-17)19(20,21)22/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTIDRRCRFRDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(C2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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